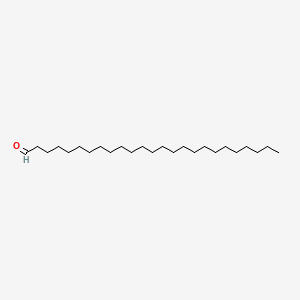

Pentacosanal

Description

Properties

CAS No. |

58196-28-4 |

|---|---|

Molecular Formula |

C25H50O |

Molecular Weight |

366.7 g/mol |

IUPAC Name |

pentacosanal |

InChI |

InChI=1S/C25H50O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26/h25H,2-24H2,1H3 |

InChI Key |

HAGKFWXVDSAFHB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC=O |

Origin of Product |

United States |

Foundational & Exploratory

Pentacosanal: A Technical Guide to its Natural Sources, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacosanal (C25H50O) is a very-long-chain saturated fatty aldehyde. As a lipid molecule, it is a component of natural waxes and has been identified in various terrestrial and marine organisms. Long-chain aldehydes are increasingly recognized for their roles in chemical communication, as metabolic intermediates, and as potential signaling molecules. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its natural occurrence, analytical methodologies for its quantification, and its putative biological roles. This document is intended to serve as a resource for researchers interested in the study of this and other related long-chain aliphatic aldehydes.

Natural Sources and Occurrence

This compound has been reported in a variety of natural sources, primarily as a component of epicuticular waxes in plants and in marine invertebrates.

-

Plants: this compound is a constituent of the protective waxy layer on the surface of plant leaves, stems, and fruits. This wax barrier plays a crucial role in preventing water loss and protecting the plant from environmental stressors. While the presence of C25 aldehydes has been noted in the analysis of plant cuticular waxes, specific quantitative data for this compound across a wide range of species is not extensively documented in the literature. It has been reported in Solanum tuberosum (potato) leaves.[1]

-

Marine Sponges: The marine sponge Aplysina lacunosa has been identified as a source of this compound.[1] Marine sponges are known to produce a diverse array of bioactive secondary metabolites, and the presence of this compound suggests a potential ecological role for this compound in the marine environment.

Data Presentation: Quantitative Occurrence of this compound

A significant challenge in the study of this compound is the limited availability of specific quantitative data in publicly accessible literature. While the presence of C25 aldehydes is often noted in broader analyses of complex lipid mixtures, their precise concentrations are not always reported. The following table summarizes the known occurrences and provides a template for future quantitative studies. Researchers are encouraged to contribute to this area by quantifying this compound in their samples of interest.

| Natural Source | Organism | Tissue/Part | Concentration | Reference |

| Plant Kingdom | Solanum tuberosum | Leaves | Data not available | [1] |

| Various Plant Species | Epicuticular Wax | Present, but not quantified | [2] | |

| Animalia | Aplysina lacunosa | Whole Organism | Data not available | [1] |

Note: The lack of specific quantitative data highlights a key knowledge gap and an opportunity for future research in the field of lipidomics and natural product chemistry.

Experimental Protocols

The analysis of this compound requires careful extraction and sensitive analytical techniques due to its long-chain and relatively non-polar nature. Gas chromatography-mass spectrometry (GC-MS) is the most common method for the identification and quantification of long-chain aldehydes.

Extraction of this compound from Natural Sources

a) From Plant Epicuticular Wax:

-

Sample Collection: Carefully collect fresh plant material (e.g., leaves, stems).

-

Wax Extraction: Briefly immerse the plant material (e.g., for 30-60 seconds) in a non-polar solvent such as chloroform (B151607) or hexane (B92381) to dissolve the epicuticular waxes without extracting internal lipids.

-

Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas to obtain the crude wax extract.

-

Fractionation (Optional): The crude wax extract can be further fractionated using column chromatography on silica (B1680970) gel to separate different lipid classes. Aldehydes are typically eluted with a solvent mixture of intermediate polarity (e.g., hexane:diethyl ether).

b) From Marine Sponges:

-

Sample Preparation: Lyophilize (freeze-dry) the sponge tissue to remove water.

-

Homogenization and Extraction: Homogenize the dried tissue and extract with a solvent system suitable for lipids, such as a mixture of chloroform and methanol (B129727) (e.g., 2:1 v/v).

-

Phase Separation: Add water to the extract to induce phase separation. The lower chloroform layer containing the lipids is collected.

-

Solvent Evaporation: Evaporate the chloroform under reduced pressure to yield the total lipid extract.

-

Fractionation: Similar to plant waxes, the crude lipid extract can be fractionated by column chromatography to isolate the aldehyde fraction.

Derivatization of this compound for GC-MS Analysis

Due to their polarity and potential for thermal instability, long-chain aldehydes are often derivatized prior to GC-MS analysis to improve their chromatographic properties and detection sensitivity.[3]

Protocol for O-(2,3,4,5,6-Pentafluorobenzyl)oxime (PFBO) Derivatization: [3]

-

Reagent Preparation: Prepare a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl) in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Reaction: Add the PFBHA·HCl solution to the dried lipid extract containing this compound.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to allow for the formation of the PFBO-pentacosanal derivative.

-

Extraction: Extract the derivative into a non-polar solvent like hexane.

-

Washing and Drying: Wash the hexane extract with water to remove excess reagent and dry it over anhydrous sodium sulfate.

-

Concentration: Concentrate the final extract under a stream of nitrogen before GC-MS analysis.

GC-MS Analysis of this compound Derivative

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Splitless injection mode is recommended for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to elute the long-chain derivative, for example, starting at a lower temperature and ramping up to a high final temperature (e.g., 300-320°C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode:

-

Full Scan: To identify the this compound derivative based on its mass spectrum.

-

Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the PFBO-pentacosanal derivative to enhance sensitivity and selectivity.[3]

-

-

Biosynthesis and Metabolism

The biosynthesis of this compound is intrinsically linked to the pathways for very-long-chain fatty acid (VLCFA) synthesis.

Biosynthesis of this compound

This compound is formed from its corresponding C25 fatty acid, pentacosanoic acid. The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle. The precursor, typically a C16 or C18 fatty acyl-CoA, undergoes sequential additions of two-carbon units from malonyl-CoA. The reduction of the resulting fatty acyl-CoA to the corresponding aldehyde is catalyzed by a fatty acyl-CoA reductase.

Metabolism of this compound

Fatty aldehydes are generally metabolized through oxidation to their corresponding carboxylic acids or reduction to fatty alcohols. The oxidation of this compound to pentacosanoic acid is catalyzed by fatty aldehyde dehydrogenase (FALDH).[4][5] This is a critical detoxification pathway, as the accumulation of reactive aldehydes can lead to cellular stress.[4]

Biological Role and Signaling Pathways

The specific biological roles of this compound are not well-elucidated. However, based on the known functions of other long-chain aliphatic aldehydes and related molecules, several potential roles can be proposed.

-

Chemical Communication: Long-chain hydrocarbons, which are structurally related to aldehydes, are well-known to function as semiochemicals in insects, mediating processes such as mate recognition and aggregation.[6] It is plausible that this compound could have a similar role as a pheromone or allomone in certain species.

-

Cellular Signaling: While specific signaling pathways for this compound have not been identified, long-chain fatty aldehydes, in general, are recognized as potential signaling molecules.[7] They can modulate cellular processes by interacting with proteins and other cellular components.[7] The high reactivity of the aldehyde group allows for the formation of adducts with cellular macromolecules, which could trigger downstream signaling events.[7]

Conclusion and Future Directions

This compound is a naturally occurring very-long-chain fatty aldehyde found in both plants and marine invertebrates. While methods for its extraction and analysis are established, there is a notable lack of quantitative data on its abundance in various natural sources. Furthermore, its specific biological functions and involvement in signaling pathways remain largely unexplored.

Future research should focus on:

-

Quantitative Profiling: Systematic quantification of this compound in a wider range of organisms to understand its distribution and potential ecological significance.

-

Functional Studies: Elucidation of the specific biological roles of this compound, including its potential as a semiochemical in insect communication.

-

Mechanism of Action: Investigation of the molecular targets and signaling pathways that may be modulated by this compound to understand its effects at the cellular level.

A deeper understanding of this compound and other very-long-chain aldehydes holds promise for applications in various fields, from agriculture (e.g., development of novel pest management strategies) to medicine (e.g., understanding its role in health and disease). This technical guide serves as a foundation for stimulating further research into this intriguing class of lipid molecules.

References

- 1. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Project ChemicalBlooms: Collaborating with citizen scientists to survey the chemical diversity and phylogenetic distribution of plant epicuticular wax blooms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. n-Pentacosane Acts as both Contact and Volatile Pheromone in the tea Weevil, Myllocerinus aurolineatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. S1P and Plasmalogen Derived Fatty Aldehydes in Cellular Signaling and Functions - PMC [pmc.ncbi.nlm.nih.gov]

biosynthesis pathway of pentacosanal in plants

An In-depth Technical Guide on the Biosynthesis Pathway of Pentacosanal in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a very-long-chain aldehyde (VLC-aldehyde), is a key intermediate in the biosynthesis of cuticular waxes, which form a protective barrier on the surface of terrestrial plants. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, beginning with the elongation of fatty acid precursors in the endoplasmic reticulum and culminating in the formation of the C25 aldehyde. We detail the enzymatic machinery involved, present available quantitative data on pathway components, and provide detailed experimental protocols for the analysis of this metabolic pathway. Furthermore, key pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the molecular processes governing the synthesis of this important lipid molecule.

Introduction

The plant cuticle is a hydrophobic layer that covers the aerial epidermis of land plants, playing a crucial role in preventing non-stomatal water loss, protecting against UV radiation, and mediating interactions with the environment, including pathogens and insects.[1][2] This cuticle is primarily composed of a cutin polymer matrix embedded with and covered by cuticular waxes. These waxes are complex mixtures of very-long-chain fatty acids (VLCFAs) and their derivatives, such as aldehydes, alkanes, alcohols, ketones, and esters.[1][3]

This compound (C25H50O) is an odd-chain very-long-chain aldehyde that serves as a precursor in the alkane-forming pathway of wax biosynthesis. Specifically, it is an intermediate in the synthesis of pentacosane (B166384) (C25H52), a major component of cuticular wax in many plant species. The biosynthesis of this compound is a multi-step process localized in the endoplasmic reticulum (ER) of epidermal cells, involving fatty acid elongation and subsequent modification steps.[1][4] Understanding this pathway is crucial for efforts in crop improvement, particularly for enhancing drought tolerance, and for the development of novel agrochemicals that target the plant surface.

The Biosynthesis Pathway of this compound

The synthesis of this compound begins with C16 and C18 fatty acids produced in the plastid, which are then exported to the cytosol and activated to acyl-CoAs.[5] These acyl-CoAs serve as the starting point for the fatty acid elongation (FAE) complex in the ER membrane.[1] The pathway can be divided into two major stages: (1) Elongation of the acyl-CoA chain to the C26 length, and (2) Reduction of the C26 acyl-CoA to an aldehyde, which is then decarbonylated to produce the C25 alkane, with this compound being the key intermediate.

Very-Long-Chain Fatty Acid (VLCFA) Elongation

The FAE complex is a membrane-bound multi-enzyme system that catalyzes the sequential addition of two-carbon units from malonyl-CoA to a growing acyl-CoA chain.[6][7] This process involves four successive enzymatic reactions:

-

Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the initial condensation of an acyl-CoA with malonyl-CoA. This is the rate-limiting step and determines the substrate and product chain-length specificity of the complex.[4][6][8] To produce the precursor for this compound, elongation cycles continue until a C26-CoA is formed. The KCS6/CER6 enzyme is central for elongating acyl-CoAs up to C28 in Arabidopsis.[5][9]

-

First Reduction: The resulting 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR).[7][8]

-

Dehydration: The 3-hydroxyacyl-CoA is then dehydrated to a trans-2,3-enoyl-CoA by a hydroxyacyl-CoA dehydratase (HCD).[7][8]

-

Second Reduction: Finally, the trans-2,3-enoyl-CoA is reduced by an enoyl-CoA reductase (ECR) to yield an acyl-CoA chain that is elongated by two carbons.[7][8]

This cycle is repeated until the C26-CoA precursor is synthesized.

Figure 1: The Fatty Acid Elongase (FAE) cycle in the endoplasmic reticulum.

The Alkane-Forming Pathway: Reduction to Aldehyde

The C26-CoA generated by the FAE complex enters the alkane-forming pathway to produce C25 alkane. This pathway involves the reduction of the acyl-CoA to an aldehyde, followed by a decarbonylation step.[1][10]

The core of this process is a complex of the ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3) proteins, which are localized to the ER.[11][12] It is proposed that CER3, which shows homology to fatty acyl-CoA reductases, first catalyzes the reduction of the VLC-acyl-CoA to a very-long-chain aldehyde.[12][13] This reaction likely produces hexacosanal (B1226863) (C26 aldehyde) from hexacosanoyl-CoA (C26-CoA).

This aldehyde intermediate is then thought to be decarbonylated by the CER1 protein to produce an alkane with one less carbon atom, in this case, pentacosane (C25).[12][13] While hexacosanal is the direct product of the reductase, this compound is understood to be a related VLC-aldehyde whose synthesis follows the same enzymatic logic, likely from a C25-CoA precursor in pathways that generate odd-chain length acids, although this is less common. The entire process is enhanced by cytochrome b5 (CYTB5), which likely acts as an electron donor for the redox reactions.[11][14]

Figure 2: Overview of the this compound/pentacosane biosynthesis pathway.

Quantitative Data

Quantitative analysis of cuticular waxes reveals the relative abundance of different lipid classes, which can vary significantly between species, organs, and in response to environmental stimuli.

Cuticular Wax Composition

The following table summarizes the relative abundance of major cuticular wax components in the leaves of several plant species. Aldehydes, including this compound, are typically minor components compared to alkanes and primary alcohols.

| Compound Class | Arabidopsis thaliana | Solanum lycopersicum (Tomato) | Camelina sativa |

| Alkanes | High | Moderate | Moderate |

| Ketones & Sec. Alcohols | Significant | Low | Low |

| Primary Alcohols | Moderate | Moderate | High |

| Fatty Acids | Low | High | Low |

| Aldehydes | Low | Low | Low |

| Esters | Moderate | Low | Low |

| Data compiled from multiple sources.[15][16] "Low," "Moderate," and "High" are relative terms for comparison across species. |

Gene Expression Under Stress

The expression of genes involved in wax biosynthesis is often regulated by abiotic stress, such as drought and wounding, and by phytohormones like jasmonic acid (JA) and abscisic acid (ABA).[17][18][19] This regulation is a key mechanism for plants to reinforce their cuticular barrier under adverse conditions.

| Gene | Function | Condition | Expression Change | Reference |

| KCS6/CER6 | Fatty Acid Elongation | Wounding | Upregulated | [19] |

| CER1 | Aldehyde Decarbonylase | Wounding / JA Treatment | Upregulated | [17][19] |

| CER3 | Fatty Acyl-CoA Reductase | JA Treatment | Upregulated | [17] |

| DEWAX | Transcriptional Repressor | Darkness | Upregulated | [20] |

| MYB96 | Transcriptional Activator | Drought / ABA | Upregulated | [20] |

Experimental Protocols

Investigating the this compound biosynthesis pathway requires a combination of biochemical analysis and molecular biology techniques.

Protocol 1: Cuticular Wax Extraction and Analysis by GC-MS

This protocol describes the extraction of epicuticular waxes and their subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

A. Wax Extraction

-

Excise fresh plant tissue (e.g., leaves or stems) and measure the surface area.

-

Completely immerse the tissue for 30-60 seconds in a glass vial containing a known volume of chloroform (B151607).[15] An internal standard (e.g., n-tetracosane) should be added to the chloroform for quantification.

-

Gently agitate the vial during immersion to ensure complete extraction of surface lipids. Brief immersion minimizes contamination from intracellular lipids.[15]

-

Remove the plant tissue from the solvent.

-

Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.

B. Derivatization

-

To analyze polar compounds like primary alcohols and fatty acids, derivatization is required to increase their volatility for GC analysis.

-

Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine (B92270) to the dried wax extract.[15]

-

Incubate the mixture at 70°C for 45 minutes to allow for complete silylation.[15]

-

Evaporate the BSTFA and pyridine under nitrogen gas and redissolve the derivatized wax in chloroform for GC-MS analysis.

C. GC-MS Analysis

-

Inject 1 µL of the derivatized sample into a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS).

-

Use a suitable temperature program, for example: initial temperature of 50°C for 2 min, then ramp at 40°C/min to 200°C, hold for 1 min, then ramp at 3°C/min to 320°C, and hold for 30 min.[15]

-

Identify individual compounds based on their mass spectra by comparison with spectral libraries (e.g., NIST) and retention times of known standards.

-

Quantify the compounds by comparing their peak areas to that of the internal standard.

Figure 3: A generalized workflow for the extraction and analysis of plant cuticular waxes.

Protocol 2: Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the transcript levels of wax biosynthesis genes.

-

RNA Extraction:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.

-

Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random hexamer primers.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Design gene-specific primers for target genes (e.g., KCS6, CER1, CER3) and a stable reference gene (e.g., ACTIN2, UBQ10). Primers should typically amplify a product of 100-200 bp.

-

Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green-based master mix.

-

Perform the reaction in a real-time PCR cycler. A typical thermal profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[17]

-

Analyze the results using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target genes, normalized to the reference gene.[19]

-

Conclusion

The biosynthesis of this compound is an integral part of the production of cuticular waxes, which are essential for plant survival. The pathway relies on the coordinated action of the fatty acid elongase complex and the alkane-forming machinery, primarily the CER1/CER3 enzyme complex, located in the endoplasmic reticulum. While the core components and steps of this pathway have been elucidated, particularly through studies in Arabidopsis thaliana, further research is needed to understand the precise regulatory networks that control wax composition in response to developmental and environmental cues. The protocols and data presented in this guide offer a robust framework for researchers aiming to further investigate this fundamental aspect of plant biochemistry and its potential applications in agriculture and biotechnology.

References

- 1. Biosynthesis and secretion of cuticular wax | Kunst Lab [kunstlab.botany.ubc.ca]

- 2. Biosynthesis and secretion of plant cuticular wax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Update on Cuticular Wax Biosynthesis and Its Roles in Plant Disease Resistance | MDPI [mdpi.com]

- 4. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]

- 5. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extending the story of very-long-chain fatty acid elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]

- 8. Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation | PLOS Biology [journals.plos.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Reconstitution of Plant Alkane Biosynthesis in Yeast Demonstrates That Arabidopsis ECERIFERUM1 and ECERIFERUM3 Are Core Components of a Very-Long-Chain Alkane Synthesis Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Overexpression of Arabidopsis ECERIFERUM1 Promotes Wax Very-Long-Chain Alkane Biosynthesis and Influences Plant Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Arabidopsis CER1-LIKE1 Functions in a Cuticular Very-Long-Chain Alkane-Forming Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. api.fspublishers.org [api.fspublishers.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Arabidopsis Cuticular Wax Biosynthesis Is Negatively Regulated by the DEWAX Gene Encoding an AP2/ERF-Type Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]

pentacosanal CAS number and IUPAC nomenclature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacosanal, a long-chain saturated fatty aldehyde, is a molecule of interest in various scientific disciplines due to its structural similarity to biologically active lipids. This technical guide provides a comprehensive overview of its chemical identity, synthesis, potential biological activities, and analytical considerations. While specific research on this compound is limited, this document consolidates available data and extrapolates from the known properties of similar very long-chain aldehydes to provide a foundational resource for researchers.

Chemical Identification and Properties

This compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1] Its unique Chemical Abstracts Service (CAS) registry number is 58196-28-4 .[1]

Physicochemical Properties

| Property | This compound (C25H50O) | Pentacosane (C25H52) | Data Source |

| Molecular Weight | 366.7 g/mol | 352.7 g/mol | PubChem[1][2] |

| Molecular Formula | C25H50O | C25H52 | PubChem[1][2] |

| CAS Number | 58196-28-4 | 629-99-2 | PubChem[1][2] |

| Boiling Point (Predicted) | ~450-500 °C | 401.9 °C | Cheméo[3] |

| Melting Point | Not available | 53.5 °C | Cheméo[3] |

| Density (Predicted) | ~0.83 g/cm³ | 0.80 g/cm³ | PubChem[1] |

| Solubility in Water | Very low (predicted) | 4.5e-06 g/L | FooDB[4] |

| logP (Predicted) | ~10 | 11.58 | FooDB[4] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the oxidation of its corresponding primary alcohol, 1-pentacosanol (B1220752). The key challenge in this synthesis is to prevent over-oxidation to the carboxylic acid, pentacosanoic acid. This requires the use of mild oxidizing agents.

Representative Experimental Protocol: Oxidation of 1-Pentacosanol to this compound

This protocol is a generalized procedure based on common methods for the selective oxidation of primary alcohols to aldehydes, such as the Swern or Dess-Martin oxidation.[5]

Materials:

-

1-Pentacosanol

-

Oxidizing agent (e.g., Dess-Martin periodinane (DMP) or reagents for Swern oxidation: oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine)

-

Anhydrous dichloromethane (B109758) (DCM) as solvent

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Eluent for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with a solution of 1-pentacosanol in anhydrous DCM under an inert atmosphere.

-

Addition of Oxidizing Agent:

-

For Dess-Martin Oxidation: Dess-Martin periodinane is added portion-wise to the stirred solution at room temperature.

-

For Swern Oxidation: The alcohol solution is cooled to -78 °C (dry ice/acetone bath). A solution of DMSO in anhydrous DCM is added, followed by the dropwise addition of a solution of oxalyl chloride in anhydrous DCM, maintaining the temperature below -60 °C. After stirring for a short period, a hindered base such as triethylamine (B128534) is added.

-

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction is quenched appropriately. For the Dess-Martin oxidation, a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate (B1220275) is typically added. For the Swern oxidation, the reaction is allowed to warm to room temperature and then quenched with water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

-

Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of long-chain aldehydes like this compound.[6] Due to its volatility, this compound can be readily analyzed by GC. The mass spectrometer provides fragmentation patterns that can confirm the identity of the compound. High-performance liquid chromatography (HPLC) can also be employed, particularly for less volatile derivatives or when coupled with a mass spectrometer (LC-MS).[7]

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of this compound are not abundant, research on other long-chain aliphatic aldehydes suggests potential antimicrobial and antioxidant properties.

Antimicrobial Activity

Long-chain aldehydes are known to possess antimicrobial properties.[8][9][10] Their mechanism of action is often attributed to their ability to disrupt the cell membrane of microorganisms. The lipophilic alkyl chain facilitates insertion into the lipid bilayer, while the reactive aldehyde group can interact with proteins and other cellular components, leading to cell death.[11] For instance, pentadecanal, a shorter-chain fatty aldehyde, has demonstrated inhibitory effects against the growth of Listeria monocytogenes.[12] It is plausible that this compound exhibits similar broad-spectrum antimicrobial activity against various bacteria and fungi.

Antioxidant and Other Biological Effects

The biological effects of aldehydes are complex and can be context-dependent. While some aldehydes are associated with cellular stress, others, particularly those found in natural products, can exhibit antioxidant properties.[13][14][15] The long, saturated chain of this compound suggests it could integrate into cellular membranes and potentially modulate their properties. Aldehydes are known to interact with various biological molecules and can influence signaling pathways. For example, reactive aldehydes can modulate inflammatory responses through pathways such as the NF-κB signaling pathway.[16]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound from 1-pentacosanol.

References

- 1. This compound | C25H50O | CID 181174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pentacosane | C25H52 | CID 12406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pentacosane (CAS 629-99-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Showing Compound N-Pentacosane (FDB004730) - FooDB [foodb.ca]

- 5. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 10. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Preservatives and Additives – Aldehydes - Situ Biosciences [situbiosciences.com]

- 12. Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of Aliphatic Aldehydes on Flavor Formation in Glutathione–Ribose Maillard Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Natural Aldehydes on Health Effects – Oriental Journal of Chemistry [orientjchem.org]

- 16. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]

Preliminary Biological Activity of Pentacosanal: A Technical Guide Based on Structurally Related Lipids

Disclaimer: Direct experimental data on the biological activity of pentacosanal (a 25-carbon saturated fatty aldehyde) is exceptionally scarce in publicly available scientific literature. This technical guide, therefore, provides an in-depth overview of the preliminary biological activities of structurally related long-chain fatty aldehydes and long-chain fatty alcohols. The presented data should be interpreted as indicative of the potential activities of this compound and is intended to guide future research in this area.

Introduction

This compound belongs to the class of long-chain fatty aldehydes, which are characterized by a hydrocarbon chain of 14 or more carbons.[1] These molecules, along with their corresponding fatty alcohols, are integral components of various biological systems and are increasingly recognized for their diverse bioactive properties.[2] While once considered mere metabolic intermediates, evidence now suggests their involvement in a range of cellular processes, including antimicrobial defense, inflammatory modulation, and cytotoxicity.[2][3] This guide summarizes the current understanding of these activities, drawing on data from analogous lipid molecules to infer the potential biological profile of this compound.

Antimicrobial Activity

Long-chain fatty aldehydes and alcohols have demonstrated notable antimicrobial properties, with their efficacy often being dependent on the length of their aliphatic carbon chain.

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for various long-chain fatty alcohols against pathogenic bacteria.

Table 1: Antimicrobial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus [3][4]

| Compound | Carbon Chain Length | MIC (μg/mL) | MBC (μg/mL) |

| 1-Octanol | C8 | >1000 | >1000 |

| 1-Nonanol | C9 | 250 | 500 |

| 1-Decanol | C10 | 125 | 250 |

| 1-Undecanol | C11 | 62.5 | 125 |

| 1-Dodecanol | C12 | 31.3 | 125 |

| 1-Tridecanol | C13 | 15.6 | 125 |

| 1-Tetradecanol | C14 | 15.6 | 250 |

| 1-Pentadecanol | C15 | 15.6 | 500 |

| 1-Hexadecanol | C16 | 31.3 | >1000 |

| 1-Heptadecanol | C17 | 62.5 | >1000 |

Table 2: Antimicrobial Activity of Long-Chain Fatty Alcohols against Mycobacterium Species [2][5]

| Compound | Target Organism | MIC (mM) |

| 1-Heptanol | M. smegmatis | 3.2 |

| 1-Octanol | M. smegmatis | 1.6 |

| 1-Nonanol | M. smegmatis | 0.8 |

| 1-Decanol | M. smegmatis | 0.4 |

| 1-Decanol | M. tuberculosis H37Rv | 0.4 |

| 9-Decene-1-ol | M. smegmatis | 0.2 |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8]

Materials:

-

96-well microtiter plates

-

Bacterial culture in the appropriate growth phase

-

M Mueller Hinton Broth (or other suitable broth)

-

Test compound (e.g., long-chain fatty alcohol) dissolved in a suitable solvent (e.g., DMSO)

-

Sterile pipette and tips

-

Microplate reader

Procedure:

-

Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution of Test Compound:

-

Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column serves as a growth control (no compound), and the twelfth column serves as a sterility control (no bacteria).

-

-

Inoculation:

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11.

-

-

Incubation: Incubate the plates at 37°C for 16-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., no turbidity) compared to the growth control. Results can be read visually or with a microplate reader.

Workflow for Broth Microdilution Assay

Anti-inflammatory Activity

Long-chain fatty alcohols have been shown to modulate inflammatory responses in vitro. A mixture of long-chain fatty alcohols (C22-C28) from evening primrose oil and pomace olive oil has been reported to inhibit the production of several pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[9][10][11]

Quantitative Anti-inflammatory Data

Table 3: Anti-inflammatory Activity of a Long-Chain Fatty Alcohol Mixture [10]

| Mediator | Effect | IC50 |

| Nitric Oxide (NO) | Dose-dependent decrease in production | - |

| Tumor Necrosis Factor-alpha (TNF-α) | Reduction in production | - |

| Prostaglandin E2 (PGE2) | Lower potency of inhibition | - |

| Phospholipase A2 (PLA2) | Inhibition of enzyme activity | 6.2 µg/mL |

Experimental Protocol: Anti-inflammatory Assay in Macrophages

This protocol describes a general method to assess the anti-inflammatory effects of a test compound on LPS-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with supplements

-

Lipopolysaccharide (LPS)

-

Test compound

-

Griess reagent (for NO measurement)

-

ELISA kits (for cytokine measurement)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours), in the continued presence of the test compound.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

-

Cytokines (TNF-α, IL-6, etc.): Quantify the concentration of cytokines in the supernatant using specific ELISA kits.

-

-

Data Analysis: Determine the percentage of inhibition of each inflammatory mediator by the test compound compared to the LPS-stimulated control.

Signaling Pathway: Modulation of Inflammatory Response

Long-chain fatty alcohols appear to exert their anti-inflammatory effects by interfering with key signaling pathways involved in the inflammatory cascade. The inhibition of inducible nitric oxide synthase (iNOS) expression and the reduction of pro-inflammatory cytokine production are key mechanisms.[10]

Proposed Anti-inflammatory Mechanism of Long-Chain Fatty Alcohols

Cytotoxicity

The aldehyde functional group is highly reactive, and as a result, fatty aldehydes can be toxic to cells, particularly at high concentrations.[12] Their cytotoxicity is thought to arise from the formation of covalent adducts with cellular macromolecules like proteins and lipids.[12]

Quantitative Cytotoxicity Data

Table 4: Cytotoxicity of Long-Chain Fatty Aldehydes and Alcohols

| Compound | Cell Line | Assay | Exposure Time | IC50 / Effect | Reference |

| Hexadecanal (C16 Aldehyde) | SLS and Control Fibroblasts | MTT | - | Toxic at micromolar concentrations; SLS cells show hypersensitivity | [9][12][13] |

| Octadecanal (C18 Aldehyde) | CHO cells | - | - | Greater cytotoxicity in FAldDH-deficient cells compared to wild-type | [13] |

| 1,2-Hexadecanediol (C16 dihydric alcohol) | Ehrlich Ascites Carcinoma (EAC) | Growth Inhibition | - | Active | [14] |

| 16-Methyl-1,2-heptadecanediol (iso-C18 dihydric alcohol) | Ehrlich Ascites Carcinoma (EAC) | Growth Inhibition | - | Active | [14] |

| Docetaxel-C16 fatty alcohol prodrug | 4T1 (Breast Cancer) | - | - | IC50 reported for prodrug nanoassemblies | [15] |

| Docetaxel-C18 fatty alcohol prodrug | 4T1 (Breast Cancer) | - | - | IC50 reported for prodrug nanoassemblies | [15] |

| Docetaxel-C20 fatty alcohol prodrug | 4T1 (Breast Cancer) | - | - | IC50 reported for prodrug nanoassemblies | [15] |

| Docetaxel-C24 fatty alcohol prodrug | 4T1 (Breast Cancer) | - | - | IC50 reported for prodrug nanoassemblies | [15] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17][18][19][20]

Materials:

-

96-well plates

-

Adherent or suspension cells

-

Complete culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to attach (for adherent cells) or stabilize (for suspension cells) overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for a desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle controls.

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for MTT Cytotoxicity Assay

Signaling Pathway: Fatty Aldehyde Metabolism and Cytotoxicity

The metabolism of fatty aldehydes is a critical determinant of their cytotoxic potential. The enzyme fatty aldehyde dehydrogenase (FALDH) plays a key role in detoxifying these compounds by oxidizing them to their corresponding fatty acids. In cells with deficient FALDH activity, fatty aldehydes can accumulate, leading to the formation of adducts with proteins and lipids, which can disrupt cellular function and trigger apoptosis.[12][21][22]

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Broth microdilution - Wikipedia [en.wikipedia.org]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studying fatty aldehyde metabolism in living cells with pyrene-labeled compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Long-chain fatty alcohols from pomace olive oil modulate the release of proinflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Long-chain fatty alcohols from evening primrose oil inhibit the inflammatory response in murine peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Cytotoxicity to tumors by alpha, beta-dihydric long-chain fatty alcohols isolated from esterolysates of uncytotoxic sheep cutaneous wax: the dependence on the molecular hydrophobicity balance of N- or iso-alkyl moiety bulkiness and two hydroxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The effect of lengths of branched-chain fatty alcohols on the efficacy and safety of docetaxel-prodrug nanoassemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. benchchem.com [benchchem.com]

- 18. texaschildrens.org [texaschildrens.org]

- 19. atcc.org [atcc.org]

- 20. merckmillipore.com [merckmillipore.com]

- 21. researchgate.net [researchgate.net]

- 22. The role of fatty aldehyde dehydrogenase in epidermal structure and function - PMC [pmc.ncbi.nlm.nih.gov]

The Quest for Pentacosanal: A Technical Guide to Its Discovery and Isolation from Novel Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacosanal, a 25-carbon saturated aldehyde, represents a molecule of growing interest within the scientific community. As a member of the long-chain aliphatic aldehyde family, it holds potential for diverse biological activities, yet its specific roles and sources have remained largely unexplored. This technical guide provides a comprehensive overview of the current landscape of this compound discovery, focusing on its identification in novel sources and outlining detailed methodologies for its extraction, purification, and characterization. This document is intended to serve as a foundational resource to stimulate further research into the therapeutic and industrial applications of this promising bioactive compound.

Novel Sources of this compound: The Case of Cannabis sativa

Recent research has identified this compound as a constituent of the liposoluble components found in the bast fibers of Cannabis sativa. This discovery opens up a new, readily available botanical source for this long-chain aldehyde. While the full extent of its distribution in other plant and insect sources is yet to be determined, the presence of this compound in a plant with a well-established history of producing a diverse array of secondary metabolites highlights the potential for its discovery in other natural products.

Experimental Protocols: A Roadmap to Pure this compound

The following protocols are adapted from established methods for the extraction and purification of lipids and aldehydes from plant materials. These methodologies provide a robust framework for the isolation of this compound from novel sources like Cannabis sativa fibers.

Extraction of Liposoluble Components

Objective: To extract the total lipid fraction containing this compound from the plant matrix.

Method: Soxhlet Extraction

-

Apparatus: Soxhlet extractor, round-bottom flask, condenser, heating mantle, cellulose (B213188) thimble.

-

Solvent: n-Hexane (or other non-polar solvents like petroleum ether).

-

Procedure:

-

Grind the dried plant material (e.g., Cannabis sativa bast fibers) to a fine powder to increase the surface area for extraction.

-

Place a known quantity of the powdered material into a cellulose thimble.

-

Position the thimble inside the main chamber of the Soxhlet extractor.

-

Fill the round-bottom flask with n-hexane to approximately two-thirds of its volume and add boiling chips.

-

Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.

-

Heat the solvent using a heating mantle to initiate continuous reflux. The solvent vapor will bypass the thimble, condense, and drip back onto the sample, extracting the soluble lipids.

-

Continue the extraction for a minimum of 8 hours, or until the solvent in the siphon arm runs clear.

-

After extraction, cool the apparatus and evaporate the solvent from the round-bottom flask using a rotary evaporator to obtain the crude lipid extract.

-

Purification of this compound

Objective: To isolate this compound from the crude lipid extract.

Method 1: Column Chromatography

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and diethyl ether.

-

Procedure:

-

Prepare a silica gel slurry in n-hexane and pack it into a glass chromatography column.

-

Dissolve the crude lipid extract in a minimal amount of n-hexane.

-

Load the dissolved extract onto the top of the silica gel column.

-

Begin elution with pure n-hexane.

-

Gradually increase the polarity of the mobile phase by adding increasing percentages of diethyl ether (e.g., starting from 1% and incrementally increasing to 5%).

-

Collect fractions of the eluent and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Combine the fractions containing the purified this compound based on the TLC analysis.

-

Evaporate the solvent from the combined fractions to yield the isolated this compound.

-

Method 2: Purification via Bisulfite Adduct Formation

This method is highly selective for aldehydes.

-

Reagents: Saturated sodium bisulfite solution, dimethylformamide (DMF), diethyl ether, 50% sodium hydroxide (B78521) solution.

-

Procedure:

-

Dissolve the crude extract in DMF.

-

Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bisulfite solution.

-

Shake the funnel vigorously for several minutes to allow for the formation of the this compound-bisulfite adduct, which is water-soluble.

-

Add diethyl ether to the separatory funnel to partition the non-aldehydic, lipid-soluble components into the organic phase.

-

Separate the aqueous layer containing the bisulfite adduct.

-

To regenerate the this compound, add an equal volume of diethyl ether to the aqueous layer and then carefully add 50% sodium hydroxide solution dropwise until the solution is basic (pH ~12). This will decompose the adduct, releasing the aldehyde back into its free form.

-

Shake the funnel to extract the purified this compound into the diethyl ether layer.

-

Separate the organic layer, wash it with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain pure this compound.

-

Characterization of this compound

Objective: To confirm the identity and purity of the isolated compound.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrument: A GC system coupled with a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5MS).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/minute.

-

Hold: Maintain at 280°C for 10 minutes.

-

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Analysis: The identity of this compound is confirmed by comparing its retention time and mass spectrum with that of an authentic standard or with spectral data from libraries such as the NIST database. The purity can be estimated from the relative peak area in the chromatogram.

Quantitative Data

Currently, there is a lack of published quantitative data regarding the yield and purity of this compound from novel sources. The application of the above-mentioned protocols will be crucial in establishing these key parameters for different source materials. Researchers are encouraged to meticulously document and report these findings to build a comprehensive understanding of this compound's prevalence and accessibility.

Biological Activity and Signaling Pathways: An Emerging Frontier

While specific biological activities of this compound are not yet extensively documented, the broader class of long-chain aldehydes is known to possess a range of biological effects.[1] These include roles in cell signaling and, in some cases, cytotoxicity.[2][3]

Two of the most critical signaling pathways in cellular regulation and disease are the PI3K/Akt/mTOR and MAPK pathways. Natural products are frequently found to be potent modulators of these pathways.[4][5][6] Although direct evidence for this compound's interaction with these pathways is pending, it is plausible that, as a long-chain aldehyde, it could influence cellular processes governed by these signaling cascades. For instance, other long-chain fatty aldehydes have been shown to modulate MAPK signaling.[7]

Further research is imperative to elucidate the specific biological activities of this compound and to determine its effects on key signaling pathways. Such studies will be instrumental in unlocking its potential for applications in drug development and therapy.

Visualizations

Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/AKT signaling pathway plays an important role in the pathogenesis of metabolic dysfunction-associated steatotic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. S1P and Plasmalogen Derived Fatty Aldehydes in Cellular Signaling and Functions - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Literature Review on Pentacosanal Research: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentacosanal (C25H50O), a long-chain saturated fatty aldehyde, is a naturally occurring compound found in a limited number of plant and marine organisms. Despite its presence in the biological realm, dedicated research on the specific bioactivities and pharmacological potential of this compound remains notably scarce. This technical guide aims to provide a comprehensive overview of the current, albeit limited, knowledge on this compound. In the absence of extensive this compound-specific data, this review critically synthesizes information on the broader class of long-chain aliphatic aldehydes to infer potential biological activities, experimental methodologies, and possible mechanisms of action. This guide is intended to serve as a foundational resource to stimulate and guide future research into this under-investigated molecule. We will explore its known chemical properties, natural occurrences, and potential therapeutic applications based on the activities of analogous long-chain aldehydes, including antimicrobial, anti-inflammatory, and cytotoxic effects. Furthermore, we will outline relevant experimental protocols for synthesis, isolation, and biological evaluation, and propose potential signaling pathways that may be modulated by this compound.

Introduction to this compound

This compound is a saturated fatty aldehyde with the chemical formula C25H50O. As a long-chain aliphatic aldehyde, its structure consists of a 25-carbon chain with a terminal aldehyde functional group. The highly reactive nature of the aldehyde group suggests that this compound could interact with various biological macromolecules, potentially eliciting a range of physiological responses. While data is limited, it has been identified as a minor constituent in some plant extracts. The broader family of fatty aldehydes is recognized for its diverse biological roles, acting as signaling molecules and, in some contexts, mediators of cellular toxicity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is primarily derived from computational predictions and publicly available chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C25H50O | PubChem |

| Molecular Weight | 366.7 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 58196-28-4 | PubChem |

| SMILES | CCCCCCCCCCCCCCCCCCCCCCCCC=O | PubChem |

| Predicted LogP | 9.8 | ChemAxon |

| Predicted Water Solubility | 1.3 x 10⁻⁷ g/L | ALOGPS |

| Predicted Boiling Point | 425.7 °C | ChemSpider |

| Predicted Melting Point | 75.2 °C | ChemSpider |

Potential Biological Activities of this compound (Inferred from Long-Chain Aldehydes)

Antimicrobial and Antifungal Activity

Long-chain aldehydes have demonstrated notable antimicrobial properties. For instance, pentadecanal (B32716) has been shown to inhibit the growth of Listeria monocytogenes. The lipophilic nature of long-chain aldehydes allows them to potentially disrupt microbial cell membranes, leading to cell lysis and death. It is plausible that this compound, with its even longer carbon chain, could exhibit similar or enhanced antimicrobial and antifungal activities.

Table 2: Inferred Antimicrobial Activity of this compound based on Analogous Compounds

| Compound | Target Organism | Activity (e.g., MIC) | Reference |

| Pentadecanal | Listeria monocytogenes | MIC: 0.6 mg/mL | (Inferred from general literature) |

| This compound | (Hypothetical) | (To be determined) |

Cytotoxic and Anti-Cancer Activity

The cytotoxic potential of aldehydes is well-documented, often stemming from their ability to form adducts with cellular macromolecules like DNA and proteins, leading to cellular stress and apoptosis. While this can be a mechanism of toxicity, it also forms the basis for the anti-cancer activity of some aldehydes. It is conceivable that this compound could exhibit selective cytotoxicity against cancer cell lines.

Table 3: Inferred Cytotoxic Activity of this compound based on General Aldehyde Research

| Compound | Cell Line | Activity (e.g., IC50) | Reference |

| Various Aldehydes | Various Cancer Cell Lines | Varies | (General literature on aldehyde cytotoxicity) |

| This compound | (Hypothetical) | (To be determined) |

Anti-inflammatory Activity

Certain fatty aldehydes have been reported to possess anti-inflammatory properties. This can occur through the modulation of inflammatory signaling pathways and the inhibition of pro-inflammatory enzyme activity. Given the structural similarities, this compound may also exert anti-inflammatory effects.

Table 4: Inferred Anti-inflammatory Activity of this compound

| Assay | Endpoint | Expected Outcome for this compound |

| LPS-stimulated macrophages | Inhibition of NO production | Potential Inhibition |

| Cyclooxygenase (COX) inhibition assay | Inhibition of COX-1/COX-2 | Potential Inhibition |

| Lipoxygenase (LOX) inhibition assay | Inhibition of 5-LOX/15-LOX | Potential Inhibition |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound, based on established protocols for similar long-chain aldehydes.

Synthesis of this compound

A common method for the synthesis of long-chain aldehydes is the oxidation of the corresponding primary alcohol.

Protocol: Oxidation of 1-Pentacosanol (B1220752) to this compound

-

Materials: 1-Pentacosanol, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Celite or silica (B1680970) gel.

-

Procedure:

-

Dissolve 1-pentacosanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a molar excess of PCC (approximately 1.5 equivalents) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite or silica gel to remove the chromium salts.

-

Wash the filter cake with additional DCM.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield crude this compound.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Isolation from Natural Sources and Analytical Methods

This compound has been identified in some plant extracts. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for its identification and quantification.

Protocol: GC-MS Analysis of Plant Extracts for this compound

-

Sample Preparation:

-

Extract the dried and powdered plant material with a suitable organic solvent (e.g., hexane, chloroform, or ethanol) using Soxhlet extraction or ultrasonication.

-

Concentrate the extract under reduced pressure.

-

For GC-MS analysis, the extract may require derivatization (e.g., silylation) to improve volatility and thermal stability, although direct analysis is often possible for aldehydes.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890B or similar.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 10 min.

-

Mass Spectrometer: Agilent 5977A or similar.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-600.

-

-

Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard and by matching with spectral libraries (e.g., NIST, Wiley).

In Vitro Antimicrobial Assay

The broth microdilution method is a standard technique to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Protocol: Broth Microdilution Assay

-

Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi, microbial strains, this compound stock solution (dissolved in a suitable solvent like DMSO), positive control antibiotic/antifungal, negative control (solvent).

-

Procedure:

-

Prepare a twofold serial dilution of this compound in the appropriate broth in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Include a positive control (broth with microorganism and no compound) and a negative control (broth only).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37 °C for 18-24 hours for bacteria).

-

Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

Potential Signaling Pathways

While no studies have directly linked this compound to specific signaling pathways, the known effects of other bioactive lipids and aldehydes on cellular signaling provide a basis for hypothesizing potential targets.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Some bioactive lipids are known to modulate this pathway. It is plausible that this compound could influence the MAPK pathway, potentially leading to anti-proliferative effects.

An In-depth Technical Guide to the Solubility of Pentacosanal

For: Researchers, Scientists, and Drug Development Professionals

Core Concepts in Pentacosanal Solubility

This compound (C₂₅H₅₀O) is a long-chain fatty aldehyde. Its molecular structure is dominated by a long, nonpolar 25-carbon alkyl chain, with a polar aldehyde group (-CHO) at one end. This amphipathic nature is the primary determinant of its solubility. The foundational principle of "like dissolves like" governs its behavior in various solvents. The extensive hydrophobic chain promotes dissolution in nonpolar organic solvents, while the aldehyde group offers a site for dipole-dipole interactions, allowing for some level of interaction with polar solvents. However, the overwhelming length of the alkyl chain results in very low to negligible solubility in highly polar solvents such as water.

General principles indicate that as the carbon chain length of an aldehyde increases, its solubility in water decreases significantly.[1][2][3] The borderline for appreciable water solubility in aldehydes is around four carbon atoms.[1][2] Therefore, this compound is expected to be practically insoluble in aqueous solutions. Conversely, aldehydes are generally soluble in organic solvents.[1][2][3]

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of common organic solvents is not extensively available in public literature. However, based on the solubility of structurally similar long-chain alkanes and general principles of aldehyde solubility, a qualitative and estimated solubility profile can be constructed.

Aqueous Solubility:

The solubility of this compound in water is expected to be extremely low, rendering it practically insoluble for most applications. Long-chain hydrocarbons are very hydrophobic, and the single polar aldehyde group is insufficient to overcome the energy required to break the hydrogen bonds of water.

Organic Solvent Solubility:

This compound is expected to exhibit good solubility in nonpolar and weakly polar aprotic solvents. Solvents that can effectively solvate the long alkyl chain through van der Waals forces will be the most effective. Solubility is expected to decrease in polar protic solvents.

The following table summarizes the expected qualitative and estimated solubility of this compound in various organic solvents. For comparison, solubility data for the corresponding alkane, pentacosane, is included where available, as it provides a reasonable proxy for the behavior of the long alkyl chain.

| Solvent | Solvent Type | Expected this compound Solubility | Pentacosane Solubility Data | Rationale & Considerations |

| Aqueous Solvents | ||||

| Water | Highly Polar Protic | Insoluble | Insoluble | The long hydrophobic carbon chain dominates the molecule's properties.[1][2][4] |

| Organic Solvents | ||||

| Hexane (B92381) | Nonpolar | Highly Soluble | Soluble | "Like dissolves like"; hexane is a nonpolar solvent capable of solvating the long alkyl chain. |

| Toluene | Nonpolar Aromatic | Highly Soluble | Soluble | The aromatic ring can interact favorably with the alkyl chain. |

| Chloroform | Weakly Polar Aprotic | Soluble | Soluble in chloroform.[5] | A good solvent for many organic compounds. |

| Diethyl Ether | Weakly Polar Aprotic | Soluble | Soluble | A common solvent for lipids and other nonpolar compounds. |

| Acetone (B3395972) | Polar Aprotic | Moderately Soluble | Sparingly Soluble | The polarity of acetone may limit the solubility of the long alkyl chain. |

| Ethanol (B145695) | Polar Protic | Sparingly Soluble | Insoluble | The hydrogen bonding network of ethanol is not easily disrupted by the nonpolar this compound. |

| Methanol | Polar Protic | Poorly Soluble | Insoluble | More polar than ethanol, leading to even lower solubility for nonpolar compounds. |

| Dimethyl Sulfoxide (B87167) (DMSO) | Polar Aprotic | Sparingly to Moderately Soluble | Not specified | DMSO is a strong, polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[6] However, the very long alkyl chain may limit high solubility. |

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid, poorly soluble compound like this compound in organic and aqueous solvents is commonly performed using the equilibrium shake-flask method. This protocol is a standard and reliable technique in chemical and pharmaceutical sciences.

Objective: To determine the saturation solubility of this compound in a specified solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents, PVDF for aqueous)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with a suitable detector).

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume or mass of the solvent. The excess solid is crucial to ensure that equilibrium is reached at saturation.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove all undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Quantification:

-

Gravimetric Analysis: Accurately weigh a known volume of the filtered saturated solution. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried this compound residue is achieved. Calculate the solubility based on the mass of the residue and the initial volume of the solvent.

-

Chromatographic Analysis: Prepare a series of standard solutions of this compound in the same solvent with known concentrations. Generate a calibration curve by analyzing the standard solutions using a validated chromatographic method (e.g., GC-FID). Accurately dilute a known volume of the filtered saturated solution. Analyze the diluted sample using the same chromatographic method. Determine the concentration of this compound in the saturated solution by comparing its response to the calibration curve.

-

Data Presentation:

The solubility can be expressed in various units, such as:

-

g/L (grams of solute per liter of solvent)

-

mg/mL (milligrams of solute per milliliter of solvent)

-

mol/L (molarity)

-

Mole fraction

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Caption: Workflow for determining this compound solubility.

Biological Context and Signaling Pathways

Currently, there is limited specific information in the public domain detailing the direct involvement of this compound in specific signaling pathways. Long-chain fatty aldehydes are intermediates in various metabolic processes and can be generated from the corresponding fatty alcohols or through the catabolism of fatty acids. They can be further oxidized to carboxylic acids. Due to their reactive aldehyde group, they have the potential to interact with proteins and other cellular components, but specific signaling cascades initiated or modulated by this compound have not been well-elucidated. Further research is required to understand the specific biological roles and signaling interactions of this compound.

References

- 1. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 4. quora.com [quora.com]

- 5. Pentacosane | C25H52 | CID 12406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

Spectroscopic Data Analysis of Pentacosanal: A Technical Guide

Introduction

Pentacosanal (C₂₅H₅₀O) is a long-chain saturated fatty aldehyde. As with many organic molecules, its structural elucidation and confirmation rely heavily on a combination of spectroscopic techniques. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development who utilize these analytical methods for the characterization of complex organic compounds. This document outlines detailed experimental protocols, presents predicted data in structured tables, and visualizes key analytical workflows and fragmentation pathways.

Experimental Protocols

Detailed and consistent experimental procedures are critical for acquiring high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A typical protocol for acquiring ¹H and ¹³C NMR spectra of a long-chain aldehyde like this compound is as follows:

-

Sample Preparation :

-

Accurately weigh 10-20 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[1] CDCl₃ is commonly used for nonpolar organic compounds.[1]

-

Ensure complete dissolution by gentle vortexing or sonication.[1]

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Adjust the sample height in the tube to 4.0-5.0 cm.[1]

-

Cap the NMR tube securely and wipe the exterior with a lint-free tissue to remove any dust or fingerprints.[1]

-

-

Data Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[1]

-

Shim the magnetic field to optimize its homogeneity, which maximizes signal resolution and minimizes peak broadening.[1]

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).[1]

-

Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse sequence, relaxation delay). For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the isotope.

-

Infrared (IR) Spectroscopy

The following protocol applies to obtaining an Attenuated Total Reflectance (ATR) IR spectrum, a common technique for solid or liquid samples:

-

Sample Preparation :

-